Cas no 80969-99-9 ((rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid)

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid structure
80969-99-9 structure
Productnaam:(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
CAS-nummer:80969-99-9
MF:C12H14O3S
MW:238.302762508392
CID:986252
PubChem ID:9991796

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
    • 3-ACETYLTHIO-2-BENZYLPROPANIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPANOIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPIONIC ACID
    • DL-S-ACETYL-2-BENZYL-3-MERCAPTOPROPIONIC ACID
    • RARECHEM AM LA 0044
    • FT-0653795
    • FT-0641791
    • 80969-99-9
    • D82443
    • S-acetyl-2-benzyl-3-mercaptopropionic acid
    • 2-acetylthiomethyl-3-phenyl propionic acid
    • 2-[(Acetylthio) Methyl] Phenylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
    • 2(R,S)-acetylthiomethyl-3-phenylpropionic acid
    • PS-3964
    • 2-Acetylsulfanylmethyl-3-phenylpropionic acid
    • AC-3067
    • 3-(Acetylthio)-2-benzylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropanoic acid
    • 2-(acetylthiomethyl)-3-phenylpropionic acid
    • 2-acetylthiomethyl-3-phenyl-propionic acid
    • SCHEMBL838962
    • (+/-)-2-[(acetylthio)methyl]-3-phenylpropanoic acid
    • 2-((acetylthio)methyl)-3-phenylpropionic acid
    • 3-(acetylsulfanyl)-2-benzylpropanoic acid
    • 91702-98-6
    • C12H14O3S
    • 2-[(Acetylthio)methyl]-3-phenylpropionicAcid
    • 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
    • 3-(Acetylthio)-2-benzylpropanoic acid
    • 3-acetylthio2-benzylpropionic acid
    • 2-Acetylthiomethyl-3-phenylpropionic acid
    • MFCD00236751
    • 2-acetylthiomethyl-3-phenylpropanoic acid
    • CS-0154990
    • STR09833
    • AKOS025402022
    • (R)-alpha-[(Acetylthio)methyl]benzenepropanoicAcid
    • BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • BCP9000082
    • DB-022173
    • Inchi: InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
    • InChI-sleutel: BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • LACHT: CC(=O)SCC(CC1=CC=CC=C1)C(=O)O

Berekende eigenschappen

  • Exacte massa: 238.06600
  • Monoisotopische massa: 238.06636548g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 6
  • Complexiteit: 247
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 79.7Ų

Experimentele eigenschappen

  • PSA: 79.67000
  • LogboekP: 2.20960

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